![molecular formula C13H24N2O4 B1412333 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- CAS No. 1573119-55-7](/img/structure/B1412333.png)
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Pyrrolidinecarboxylic acid, 2-[[(3-hydroxypropyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2R)- is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its structure, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- IUPAC Name : tert-butyl (2R)-2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
The structural formula can be represented as follows:
Biological Activity Overview
1-Pyrrolidinecarboxylic acid derivatives have been investigated for various biological activities, including their roles as inhibitors in enzymatic processes. The compound's structural features contribute to its interaction with biological targets.
Enzyme Inhibition
One of the primary biological activities of this compound is its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an important enzyme involved in glucose metabolism and is a target for diabetes treatment.
- Inhibition Studies : Research has demonstrated that certain derivatives exhibit potent DPP-IV inhibition with IC(50) values below 100 nM. These compounds show excellent selectivity against related enzymes such as DPP-II and DPP8, indicating their potential for therapeutic applications in managing Type 2 diabetes .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of pyrrolidine derivatives:
-
DPP-IV Inhibition :
- A study by Yeh et al. (2010) synthesized a series of pyrrolidine-based compounds that demonstrated significant DPP-IV inhibitory activity. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions of the pyrrolidine ring could enhance potency and selectivity .
- Long-lasting ex vivo DPP-IV inhibition was observed in animal models, suggesting that these compounds could provide sustained therapeutic effects .
- Metabolic Pathways :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected pyrrolidine derivatives compared to the compound :
Compound Name | Target Enzyme | IC(50) Value (nM) | Selectivity |
---|---|---|---|
1-Pyrrolidinecarboxylic acid derivative | DPP-IV | <100 | High |
Other Pyrrolidine Derivative A | DPP-IV | 150 | Moderate |
Other Pyrrolidine Derivative B | DPP-II | >2000 | Low |
Scientific Research Applications
Overview
The compound is a derivative of pyrrolidine and has shown promise in various therapeutic applications. Its structure allows for interactions that may enhance drug efficacy and bioavailability.
Applications
- Anticancer Properties : Research indicates that derivatives of pyrrolidine can exhibit anticancer activities. A study demonstrated that certain pyrrolidine derivatives could inhibit tumor growth in animal models by modulating biochemical pathways involved in cell proliferation and apoptosis .
- Neuroprotective Effects : Compounds similar to 1-pyrrolidinecarboxylic acid have been investigated for their neuroprotective effects. They may help reduce oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease .
- Transdermal Drug Delivery : The compound's ability to enhance skin permeability makes it a candidate for transdermal drug delivery systems. Its functional groups can facilitate the transport of therapeutic agents across biological membranes .
Case Study
A notable study explored the use of pyrrolidine derivatives in treating lung carcinogenesis induced by benzo(a)pyrene in mice. The administration of a protective mixture containing proline derivatives showed a significant reduction in tumor markers and improved histopathological parameters .
Overview
In the cosmetic industry, 1-pyrrolidinecarboxylic acid derivatives are utilized for their conditioning properties, particularly in hair care formulations.
Applications
- Hair Conditioning Agents : This compound is effective in improving the manageability and softness of hair. It acts as a conditioning agent that enhances the sensory properties of hair after treatment .
- Skin Moisturizers : Its moisturizing properties make it suitable for inclusion in skin care products. The compound helps retain moisture and improve skin texture, making it a valuable ingredient in lotions and creams .
Data Table: Cosmetic Formulations
Product Type | Active Ingredient | Function |
---|---|---|
Hair Conditioner | 1-Pyrrolidinecarboxylic acid derivative | Improves manageability |
Skin Cream | 1-Pyrrolidinecarboxylic acid derivative | Moisturizes skin |
Shampoo | 1-Pyrrolidinecarboxylic acid derivative | Enhances softness |
Overview
The agricultural sector has also begun to explore the utility of pyrrolidine derivatives in enhancing crop resilience and productivity.
Applications
- Plant Growth Regulators : Research suggests that pyrrolidine derivatives can act as plant growth regulators, promoting root development and overall plant health under stress conditions .
- Pesticidal Activity : Some studies have indicated that these compounds may possess pesticidal properties, providing a natural alternative to synthetic pesticides .
Case Study
A field trial evaluated the effects of a pyrrolidine-based growth regulator on tomato plants. Results showed increased yield and improved resistance to drought conditions compared to untreated controls .
Properties
IUPAC Name |
tert-butyl (2R)-2-(3-hydroxypropylcarbamoyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-4-6-10(15)11(17)14-7-5-9-16/h10,16H,4-9H2,1-3H3,(H,14,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAJFHGDZNEAPQ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.